2-bromo-N-(4-carbamoylphenyl)benzamide
Description
2-Bromo-N-(4-carbamoylphenyl)benzamide is a brominated aromatic amide characterized by a benzamide core substituted with a bromine atom at the ortho position (C2) and a carbamoyl group at the para position (C4) of the aniline moiety.
Properties
Molecular Formula |
C14H11BrN2O2 |
|---|---|
Molecular Weight |
319.15g/mol |
IUPAC Name |
2-bromo-N-(4-carbamoylphenyl)benzamide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-4-2-1-3-11(12)14(19)17-10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChI Key |
JYPYSIBNVGGJSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Benzamides
4-Bromo-N-(2-Nitrophenyl)Benzamide
- Structural Differences : Replaces the carbamoyl group with a nitro group at the ortho position of the aniline ring.
- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
- Crystallography : Triclinic crystal system (space group P1) with two molecules per asymmetric unit. Bond lengths (C–Br: 1.89 Å) and angles align with typical bromobenzamide derivatives .
- Reactivity : The nitro group enhances electrophilic substitution reactivity compared to the carbamoyl group, making it more suitable for further functionalization .
2-Bromo-N-(4-Oxo-4H-Chromen-2-yl)Benzamide (6j)
- Structural Differences : Substitutes the carbamoylphenyl group with a chromen-4-one moiety.
- Physicochemical Data :
N-(4-Bromophenyl)-4-(4-Methoxybenzamido)Benzamide
- Structural Differences : Contains a methoxybenzamido substituent instead of a carbamoyl group.
- Synthesis: Generated via a two-step procedure involving 4-amino-N-(4-bromophenyl)benzamide and 4-methoxybenzoyl chloride in THF .
- Stability : The methoxy group improves solubility in organic solvents, contrasting with the polar carbamoyl group, which may enhance aqueous compatibility .
Comparison with Carbamoyl-Containing Analogs
N-(4-Carbamoylphenyl)Furan-2-Carboxamide (CFC)
- Structural Differences : Replaces the bromobenzamide core with a furan-2-carboxamide.
- Synthesis: Prepared using 4-aminobenzamide and 2-furoyl chloride in a dichloromethane-THF mixture .
2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide
- Structural Differences : Features a pyrazol-4-yl group instead of the carbamoylphenyl moiety.
- Computational Insights : DFT studies reveal hydrogen bonding between the amide NH and carbonyl oxygen, stabilizing the molecule. The bromine atom contributes to electrostatic interactions .
Data Table: Key Properties of Selected Brominated Benzamides
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